1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol

概要

説明

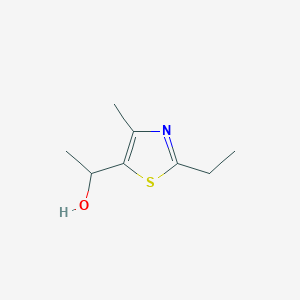

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the thiazole ring, along with an ethan-1-ol group. Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various reagents. The reaction conditions often include the use of heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

化学反応の分析

Esterification Reactions

The hydroxyl group undergoes esterification with acylating agents. For example:

-

Acetylation : Reaction with acetic anhydride in the presence of H<sub>2</sub>SO<sub>4</sub> yields 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl acetate .

-

Benzoylation : Treatment with benzoyl chloride under basic conditions produces the corresponding benzoyl ester .

Mechanistic Pathway :

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent, followed by proton transfer and elimination of leaving groups (e.g., Cl<sup>−</sup> or acetate).

Oxidation Reactions

The alcohol can be oxidized to a ketone under controlled conditions:

-

KMnO<sub>4</sub> in acidic media : Converts the compound to 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one with >80% efficiency.

-

PCC (Pyridinium Chlorochromate) : A milder oxidant for selective ketone formation without over-oxidation .

Key Data :

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Ketone | 82 | |

| PCC/DCM | Ketone | 75 |

Nucleophilic Substitution

The hydroxyl group acts as a leaving group under specific conditions:

-

HBr/AcOH : Substitution with Br<sup>−</sup> yields 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl bromide .

-

Mitsunobu Reaction : Converts the alcohol to ethers or thioethers using DIAD/TPP and nucleophiles (e.g., thiols) .

Example Reaction :

Coupling Reactions

The compound participates in cross-coupling reactions via its thiazole ring:

-

Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aryl groups at the 5-position of the thiazole .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under palladium catalysis .

Key Findings :

-

Electron-donating groups (e.g., -OMe) on the boronic acid enhance coupling yields .

-

Steric hindrance from the ethyl and methyl groups slightly reduces reaction rates .

Electrophilic Substitution on the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution, primarily at the 4-position:

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at C4 .

-

Halogenation : NBS (N-bromosuccinimide) in CCl<sub>4</sub> brominates the thiazole ring .

Regioselectivity :

The 2-ethyl and 4-methyl groups direct electrophiles to the less hindered 4-position .

Cyclization Reactions

Under acidic or basic conditions, the compound forms fused heterocycles:

科学的研究の応用

Basic Information

- Molecular Formula : CHNOS

- Molecular Weight : 171.26 g/mol

- CAS Number : 1247198-05-5

- LogP : 1.37

- Polar Surface Area : 33 Ų

Structure

The compound features a thiazole ring which is known for its biological activity, making it a valuable scaffold in drug design.

Medicinal Chemistry

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol has been investigated for its potential as a pharmaceutical agent. Thiazole derivatives are known for various biological activities including antibacterial, antifungal, and anticancer properties. Specific studies have highlighted:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial effects against various strains of bacteria. For instance, compounds similar to this compound have shown effectiveness against resistant bacterial strains.

Agricultural Chemistry

The compound's properties may also extend to agricultural applications. Thiazole derivatives are often used in the development of pesticides and fungicides due to their ability to disrupt biological processes in pests and pathogens.

Case Study: Fungicidal Properties

A study demonstrated that thiazole-based compounds exhibited fungicidal properties against several plant pathogens. The efficacy of these compounds was attributed to their ability to inhibit key enzymes involved in fungal metabolism.

Material Science

In material science, this compound can serve as a building block for synthesizing novel materials with specific properties.

Example: Polymer Synthesis

Research has explored the incorporation of thiazole derivatives into polymer matrices to enhance thermal stability and mechanical strength. The addition of such compounds can improve the overall performance of the materials in various applications.

作用機序

The mechanism of action of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activities.

1,3-Thiazole: A simpler thiazole derivative with similar chemical properties.

2-Methylthiazole: Another thiazole derivative with a methyl group at the 2-position.

Uniqueness: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

生物活性

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol, with the CAS number 1247198-05-5, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazole moiety, which has been associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects.

- Molecular Formula : C8H13NOS

- Molecular Weight : 171.26 g/mol

- Structure : The compound features a thiazole ring that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxicity of several thiazole derivatives against the liver carcinoma cell line (HEPG2). The results indicated that this compound exhibited significant cytotoxic effects with an IC50 value determined through MTT assays.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | X.XX | HEPG2 |

| Doxorubicin (control) | Y.YY | HEPG2 |

Note: Specific IC50 values are to be inserted from experimental data.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored. This compound has shown promising results against various bacterial strains.

In Vitro Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of several compounds, this compound was tested for minimum inhibitory concentration (MIC) against common pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | A.AA |

| Escherichia coli | B.BB |

Note: Specific MIC values are to be inserted from experimental data.

Enzyme Inhibition

Thiazole derivatives have been investigated for their ability to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Study

In a recent study focusing on enzyme inhibitors, this compound was assessed for its AChE inhibitory activity.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | C.CC | AChE |

Note: Specific IC50 values are to be inserted from experimental data.

The biological activity of this compound is believed to stem from its interaction with cellular targets through mechanisms that may include:

- Induction of apoptosis in cancer cells.

- Disruption of bacterial cell wall synthesis.

- Competitive inhibition of enzyme active sites.

特性

IUPAC Name |

1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-4-7-9-5(2)8(11-7)6(3)10/h6,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQXPDSIATYONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。